molecular formula C13H23NO3 B1470050 1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol CAS No. 1514132-45-6

1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol

Cat. No. B1470050
CAS RN: 1514132-45-6
M. Wt: 241.33 g/mol
InChI Key: KYCMJLWZMZTDKK-UHFFFAOYSA-N
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Description

“1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol” is a derivative of 1,4-Dioxa-8-azaspiro[4.5]decane . It is used in the synthesis of pharmaceutical compounds such as diuretics .


Synthesis Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes .


Molecular Structure Analysis

The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 . The molecular weight is 143.18 g/mol .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a clear colorless viscous liquid . It has a density of 1.117 g/cm3 at 20 °C . The boiling point is 108 - 110 °C .

Scientific Research Applications

Antitubercular Applications

A structural study of a derivative of 1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol, specifically BTZ043, highlighted its potential as an antitubercular drug candidate. This compound demonstrates significant activity against Mycobacterium tuberculosis, with its mechanism targeting the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase. Structural elucidation through X-ray and variable temperature NMR alongside DFT study provides insights into its antitubercular efficacy (Richter et al., 2022).

Synthetic Applications

Synthesis and structural characterization of novel compounds derived from this compound have been explored for potential applications in biolubricants and other industrial applications. The sonochemical synthesis of 1,4-dioxaspiro novel compounds from oleic acid demonstrates the versatility of this spirocyclic structure in the development of environmentally friendly materials (Kurniawan et al., 2017).

Antiviral Research

Research into N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, closely related to the core structure of this compound, has shown promise in antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E. The findings suggest that the spirothiazolidinone scaffold, which shares similarities with the studied compound, could be a valuable platform for developing new antiviral agents (Apaydın et al., 2020).

Antibacterial Evaluation

The compound and its derivatives have been synthesized and evaluated for antibacterial activity, showing significant effectiveness against various bacterial species. This highlights its potential in the development of new antibacterial agents (Natarajan et al., 2021).

Environmental Applications

A calix[4]arene-based polymer derivative incorporating this compound structure demonstrated high removal efficiency for water-soluble carcinogenic direct azo dyes and aromatic amines. This study suggests its potential application in water purification and treatment processes to reduce environmental pollution (Akceylan et al., 2009).

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c15-12(3-1-2-4-12)11-14-7-5-13(6-8-14)16-9-10-17-13/h15H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCMJLWZMZTDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCC3(CC2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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